

Incidence and Characteristics of Transaminase Elevation

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Compound Focus: Tenofovir

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The table below summarizes the key quantitative data on transaminase elevation from clinical trials of **Tenofovir**, both as a monotherapy and in combination with other agents.

Study Context	Reported Incidence (Any Grade)	Grade ≥ 3 Incidence	Notes & Management
Tenofovir Monotherapy (Phase I/II in R/R TCL) [1]	33% of patients (across doses of 200 to 800 mg BID)	21% of patients	Most frequently reported related treatment-emergent adverse event (TEAE).

| **Tenofovir + Emtricitabine** (Phase I/II in R/R TCL) [2] [3] | - Increased **AST**: >15% of patients

- Increased **ALT**: >15% of patients | Included in the 69.7% of patients who had related grade ≥ 3 TEAEs | Listed among the most common overall TEAEs. No DLTs were identified in the study. |

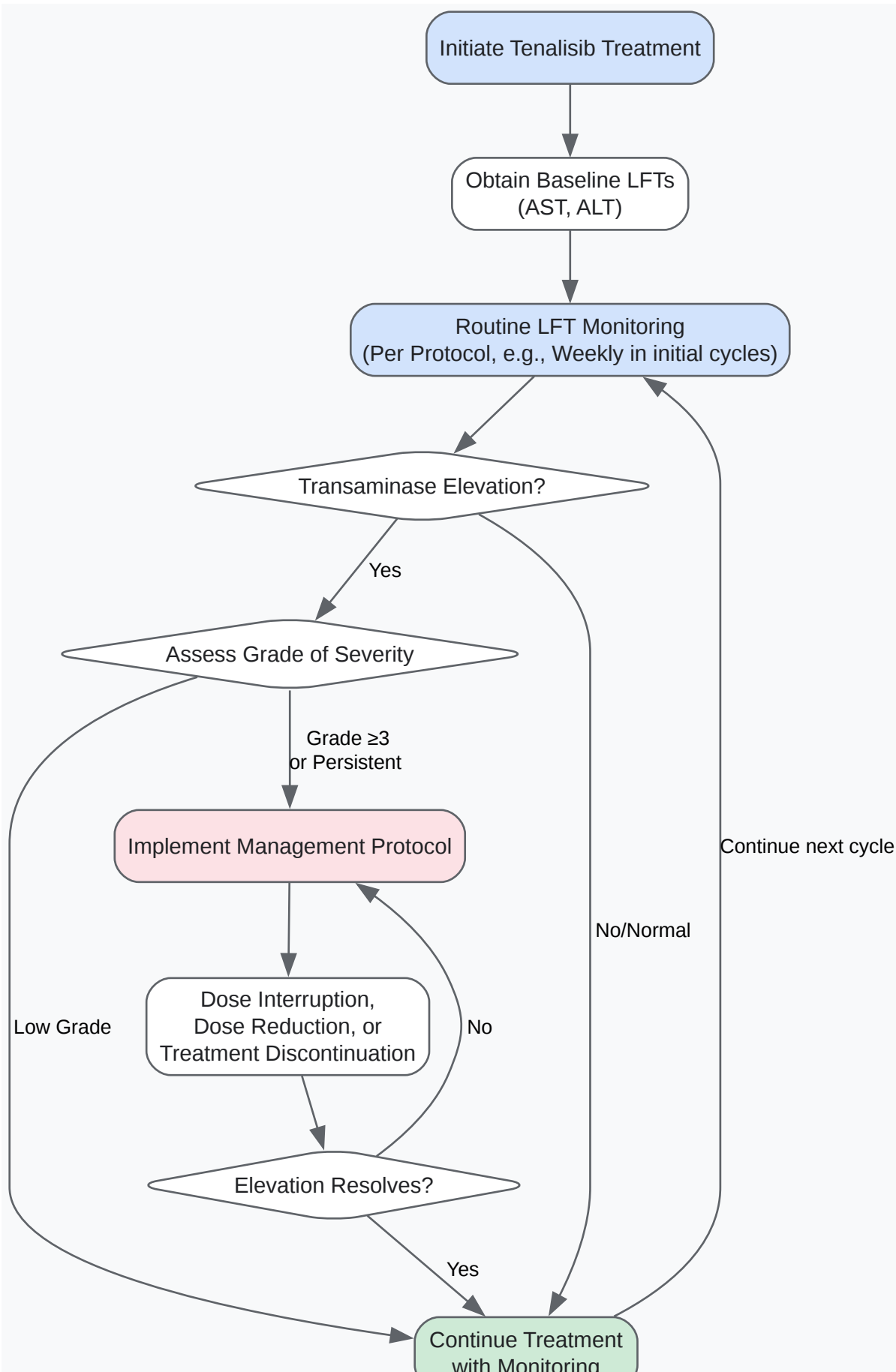
FAQs on Tenofovir and Transaminase Elevation

- **What is the clinical presentation of this adverse event?** Transaminase elevation (increased levels of AST and ALT) is typically identified through routine blood monitoring during treatment cycles and is often asymptomatic [2] [1].

- **How is this event managed in clinical trials?** Proactive monitoring of liver function tests (LFTs) is standard. In the phase I/Ib monotherapy study, transaminase elevations were generally **manageable and reversible with dose modification or interruption**, allowing patients to continue treatment [1].
- **Does this risk change when Tenalisib is combined with other drugs?** The combination of **Tenalisib** with Romidepsin demonstrated a "favorable safety profile" in the phase I/II study. While increased AST/ALT were common TEAEs, no dose-limiting toxicities (DLTs) were reported, suggesting the combination does not unexpectedly exacerbate this known side effect [2] [3].
- **What is the proposed mechanism behind this effect?** **Tenalisib** is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) δ and γ isoforms. The PI3K pathway is crucial for cell growth and survival. While the exact mechanism for hepatotoxicity is not fully detailed in the clinical results, it is a class effect observed with other PI3K inhibitors [1] [4].

Experimental & Clinical Monitoring Workflow

The diagram below outlines a recommended workflow for monitoring and managing transaminase elevations in a clinical or research setting, based on the protocols from the cited studies.



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References

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2. Safety and efficacy of tenalisib in combination with ... [pmc.ncbi.nlm.nih.gov]
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